

A Technical Guide to the Discovery, Isolation, and Characterization of Ent-Spathulenol

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Compound of Interest		
Compound Name:	Ent-Spathulenol	
Cat. No.:	B1252870	Get Quote

Executive Summary: **Ent-spathulenol** is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plant species. Its widespread occurrence and diverse range of reported biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, have made it a subject of interest for researchers in natural product chemistry and drug development. This document provides a comprehensive technical overview of the history of its discovery, detailed methodologies for its isolation and purification, a compilation of its physicochemical and spectroscopic data, and an illustration of its role in biological pathways.

History of Discovery and Occurrence

The parent compound, spathulenol, was first isolated in 1975 from the essential oils of mugwort (Artemisia vulgaris) and tarragon (Artemisia dracunculus).[1] It was identified as a colorless, viscous sesquiterpene alcohol.[1]

Subsequently, the specific enantiomer, **ent-spathulenol** (also referred to as (-)-spathulenol), was identified from a variety of other natural sources. It is a recognized metabolite in organisms such as the liverwort Calypogeia muelleriana and the plant Sanicula lamelligera.[2] Today, **ent-spathulenol** is known to be a constituent of the essential oils of a vast array of plants, including species from the genera Psidium, Salvia, Eucalyptus, and Baccharis.[1][3][4] Its presence is often confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of plant essential oils.

Physicochemical and Spectroscopic Data



The definitive identification and characterization of **ent-spathulenol** rely on a combination of physical measurements and spectroscopic analysis. The data compiled from various sources are presented below.

Physicochemical Properties

Quantitative data for **ent-spathulenol** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C15H24O	[2]
Molecular Weight	220.35 g/mol	[2]
CAS Number	77171-55-2	[2]
Appearance	Colorless, viscous oil	N/A
Optical Rotation ([α] ²⁵ _D_)	-18 (c 0.1, CHCl ₃)	[4]
Boiling Point	296-298 °C (at 760 mm Hg)	[1]

Spectroscopic Data

Structural elucidation is accomplished using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (EI-MS): The electron ionization mass spectrum provides a characteristic fragmentation pattern that aids in identification. Key fragments (m/z) and their relative intensities are crucial for distinguishing it from other sesquiterpenoids. The NIST WebBook provides reference mass spectra for (-)-Spathulenol.[5]

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR data are essential for confirming the tricyclic structure and stereochemistry of the molecule. The chemical shifts for **ent-spathulenol** isolated from Psidium guineense are detailed below.[4]



Atom No.	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
1	36.4	1.80 (m)
2	28.3	1.65 (m)
3	34.6	1.95 (m)
4	154.2	-
5	52.3	2.45 (m)
6	26.5	1.60 (m)
7	80.1	-
8	41.8	2.10 (m)
9	49.8	2.30 (m)
10	42.1	2.05 (m)
11	25.8	0.65 (m)
12	26.1	1.30 (s)
13	16.5	1.05 (s)
14	106.4	4.70 (s), 4.72 (s)
15	27.0	1.07 (s)

Isolation Methodology

The isolation of **ent-spathulenol** from a natural source is a multi-step process involving extraction followed by chromatographic purification.

General Experimental Workflow

The typical procedure for isolating **ent-spathulenol** from plant material involves extraction of the essential oil, followed by chromatographic separation to purify the target compound. This workflow is applicable to a wide range of plant matrices.



Caption: General workflow for the isolation and identification of ent-spathulenol.

Detailed Experimental Protocol (Case Study: Psidium guineense)

The following protocol is adapted from the successful isolation of spathulenol as the major constituent (80.7%) from the essential oil of Psidium guineense leaves.[4]

- Plant Material and Extraction:
 - Fresh leaves of P. guineense are collected, dried at room temperature, and powdered.
 - The powdered leaves (approx. 500 g) are subjected to hydrodistillation for 4 hours using a Clevenger-type apparatus.
 - The resulting essential oil (EOPG) is collected, dried over anhydrous sodium sulfate, and stored at a low temperature (-20 °C) until further processing.
- Chromatographic Purification:
 - A portion of the crude EOPG (approx. 1.0 g) is subjected to column chromatography over silica gel (70-230 mesh).
 - The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the concentration of ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v).
 - Fractions of a fixed volume (e.g., 20 mL) are collected sequentially.
- Fraction Analysis and Compound Isolation:
 - The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.
 - Fractions exhibiting a major spot corresponding to spathulenol are combined.
 - The solvent is removed under reduced pressure to yield the purified compound, which is then characterized by NMR and MS to confirm its identity as ent-spathulenol.[4]



Biological Activity and Potential Signaling Pathways

Ent-spathulenol has been reported to possess a wide range of biological activities, making it a promising candidate for further investigation in drug development.

Reported Activities Include:

- Anti-inflammatory: Oral administration of **ent-spathulenol** has been shown to significantly inhibit carrageenan-induced paw edema and pleurisy in animal models.[4]
- Antimycobacterial: It has demonstrated activity against Mycobacterium tuberculosis.[4]
- Antiproliferative: The compound has shown cytotoxic effects against several human cancer cell lines.[4]
- Antioxidant: It exhibits radical scavenging activity in DPPH and ABTS assays.[4]

The anti-inflammatory effects are particularly noteworthy. While the exact molecular mechanism is still under investigation, many anti-inflammatory natural products exert their effects by modulating key signaling pathways, such as the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which regulates the production of pro-inflammatory mediators.

Caption: Hypothesized anti-inflammatory action of **ent-spathulenol**.

Conclusion

Ent-spathulenol is a well-characterized sesquiterpenoid with a long history since the initial discovery of its parent structure. Standard phytochemical techniques, centered on hydrodistillation and silica gel chromatography, have proven effective for its isolation from diverse plant sources. The availability of comprehensive spectroscopic data provides a reliable basis for its identification. The significant and varied biological activities attributed to **ent-spathulenol**, particularly its anti-inflammatory properties, underscore its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and evaluate its potential in preclinical and clinical settings.



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